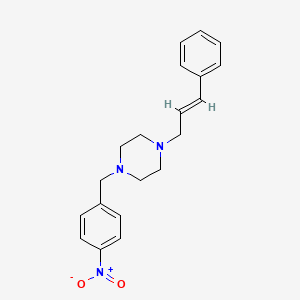![molecular formula C15H24N2O3S B5733322 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as MPBS, is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In
Aplicaciones Científicas De Investigación
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, this compound has been studied for its potential use as a tool to investigate the role of certain neurotransmitter systems in the brain.
Mecanismo De Acción
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a selective antagonist of the 5-HT7 receptor, a subtype of the serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including sleep regulation, circadian rhythms, and mood regulation. By blocking the 5-HT7 receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease the activity of the dopaminergic system, which is involved in reward processing and addiction. This compound has also been shown to modulate the activity of the serotonergic system, which is involved in mood regulation and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the 5-HT7 receptor, which allows for more targeted studies of this receptor subtype. However, one limitation is that this compound has a relatively low affinity for the 5-HT7 receptor, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further explore its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, future research could focus on developing more potent and selective analogs of this compound for use in lab experiments and potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has been the focus of scientific research in recent years. It has potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves blocking the 5-HT7 receptor. This compound has various biochemical and physiological effects, and while it has advantages and limitations for lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Propiedades
IUPAC Name |
4-methoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-2-4-12-17/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKUSMHLXGTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)
